molecular formula C17H25NO2 B5721234 N-cyclohexyl-4-(4-methoxyphenyl)butanamide

N-cyclohexyl-4-(4-methoxyphenyl)butanamide

货号 B5721234
分子量: 275.4 g/mol
InChI 键: CWBLTXRMPSNFEO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-cyclohexyl-4-(4-methoxyphenyl)butanamide, also known as CX-5461, is a small molecule inhibitor that has shown promising results in cancer research. It was first discovered in 2006 by researchers at the University of Queensland, Australia. CX-5461 is a selective inhibitor of RNA polymerase I (Pol I) transcription, which is essential for the synthesis of ribosomal RNA (rRNA). Inhibition of Pol I transcription leads to nucleolar stress and activation of p53-dependent cell death pathways, making CX-5461 a potential therapeutic agent for cancer treatment.

作用机制

N-cyclohexyl-4-(4-methoxyphenyl)butanamide inhibits Pol I transcription by binding to the DNA template and preventing the recruitment of transcription factors. This leads to nucleolar stress and activation of the p53 pathway, ultimately resulting in cell death. This compound has been shown to be selective for cancer cells with high levels of Pol I transcription, making it a promising therapeutic agent for cancer treatment.
Biochemical and Physiological Effects
In addition to its effects on Pol I transcription, this compound has also been shown to inhibit DNA repair pathways, such as homologous recombination and non-homologous end joining. This may contribute to its ability to induce cell death in cancer cells. This compound has also been shown to have anti-inflammatory effects, potentially making it useful in the treatment of inflammatory diseases.

实验室实验的优点和局限性

One advantage of N-cyclohexyl-4-(4-methoxyphenyl)butanamide is its selectivity for cancer cells with high levels of Pol I transcription. This makes it a promising therapeutic agent for cancers that are dependent on ribosome biogenesis, such as multiple myeloma and acute lymphoblastic leukemia. However, this compound has also been shown to have off-target effects, which may limit its use in certain contexts.

未来方向

There are several future directions for research on N-cyclohexyl-4-(4-methoxyphenyl)butanamide. One area of interest is the development of biomarkers to identify patients who are most likely to respond to treatment with this compound. Another area of research is the development of combination therapies that can enhance the efficacy of this compound. Additionally, there is interest in the development of this compound analogs with improved pharmacokinetic properties and selectivity for cancer cells. Overall, this compound shows great promise as a therapeutic agent for cancer treatment, and further research is needed to fully understand its potential.

合成方法

The synthesis of N-cyclohexyl-4-(4-methoxyphenyl)butanamide involves several steps, starting with the reaction of 4-methoxybenzylamine with cyclohexanone to form N-cyclohexyl-4-(4-methoxyphenyl)butan-2-amine. This intermediate is then reacted with ethyl chloroformate and triethylamine to form the corresponding carbamate. The final step involves the reaction of the carbamate with 2,2,2-trifluoroethanol in the presence of a catalytic amount of p-toluenesulfonic acid to form this compound.

科学研究应用

N-cyclohexyl-4-(4-methoxyphenyl)butanamide has been extensively studied in preclinical models of cancer, including multiple myeloma, acute lymphoblastic leukemia, and breast cancer. It has been shown to induce cell death in cancer cells, while sparing normal cells. This compound has also been shown to have synergistic effects when combined with other chemotherapeutic agents, such as doxorubicin and bortezomib.

属性

IUPAC Name

N-cyclohexyl-4-(4-methoxyphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO2/c1-20-16-12-10-14(11-13-16)6-5-9-17(19)18-15-7-3-2-4-8-15/h10-13,15H,2-9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWBLTXRMPSNFEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCCC(=O)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。